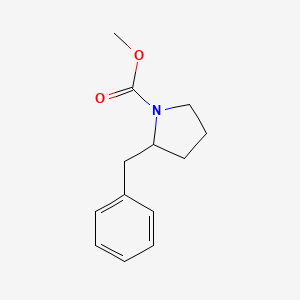![molecular formula C26H18N2O4 B12556982 Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 142891-04-1](/img/structure/B12556982.png)
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a quinoxaline core substituted with two 2-(1,3-benzodioxol-5-yl)ethenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating and microwave-assisted methods. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has also been explored to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .
Scientific Research Applications
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. Additionally, its neuroprotective effects are linked to its capacity to modulate neurotransmitter receptors and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Uniqueness
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for drug development .
Properties
CAS No. |
142891-04-1 |
|---|---|
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2 |
InChI Key |
XKMWKAGCTDZLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


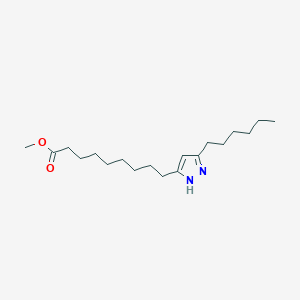
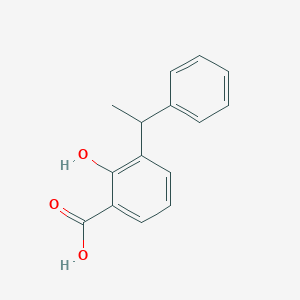
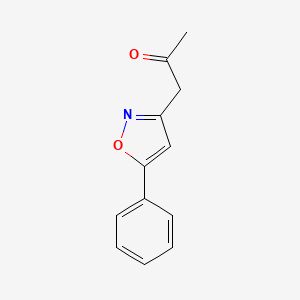
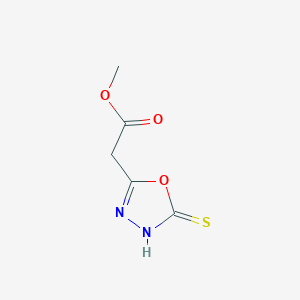
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)

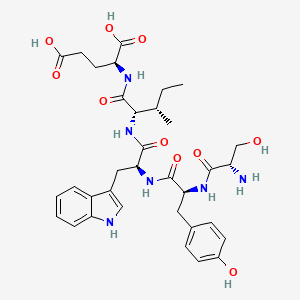
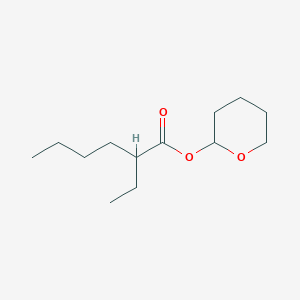




![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
